Technical Documentation Center

(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
  • CAS: 1250197-70-6

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol

Application Note: High-Fidelity Synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol Coupling of 2,4-Dichloropyrimidine Part 1: Strategic Analysis & Core Directive 1.1 Executive Summary The synthesis of (1-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol


 Coupling of 2,4-Dichloropyrimidine

Part 1: Strategic Analysis & Core Directive

1.1 Executive Summary The synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol represents a classic yet nuanced challenge in heterocyclic chemistry: achieving high regioselectivity during the nucleophilic aromatic substitution (


) of an asymmetric electrophile (2,4-dichloropyrimidine) with a sterically demanding nucleophile (piperidin-2-ylmethanol).

This guide provides a validated protocol to selectively install the piperidine moiety at the C4 position of the pyrimidine ring while preserving the chlorine atom at C2 for subsequent diversification. The protocol prioritizes kinetic control to minimize bis-substitution and regioisomeric byproducts.

1.2 Retrosynthetic Logic The target molecule is disassembled via a C–N bond disconnection. The precursors are 2,4-dichloropyrimidine (electrophile) and piperidin-2-ylmethanol (nucleophile).

  • Regioselectivity Principle: The C4 position of 2,4-dichloropyrimidine is significantly more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens and lower steric hindrance. However, the steric bulk of the ortho-substituent on the piperidine (the hydroxymethyl group) can destabilize the transition state, requiring careful temperature management to maintain C4 selectivity.

Part 2: Visualizing the Pathway

2.1 Reaction Scheme & Regioselectivity Logic The following diagram illustrates the reaction pathway, highlighting the competing sites of attack and the thermodynamic vs. kinetic outcomes.

ReactionPathway SM1 2,4-Dichloropyrimidine (Electrophile) TS_C4 C4 Transition State (Kinetically Favored) SM1->TS_C4  Low Temp (0°C)  Polar Solvent TS_C2 C2 Transition State (Thermodynamically Stable) SM1->TS_C2  High Temp  Steric Clash SM2 Piperidin-2-ylmethanol (Nucleophile) SM2->TS_C4 Product TARGET: (1-(2-Chloropyrimidin-4-yl) piperidin-2-yl)methanol TS_C4->Product  Major Pathway Byproduct Byproduct: C2-Isomer or Bis-substituted TS_C2->Byproduct

Caption: Figure 1. Kinetic pathway favoring C4-substitution via


 mechanism.

Part 3: Detailed Experimental Protocol

3.1 Reagents & Materials

ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
2,4-Dichloropyrimidine 148.981.01.49 g (10 mmol)Electrophile
Piperidin-2-ylmethanol 115.171.051.21 g (10.5 mmol)Nucleophile
DIPEA (Hünig's Base)129.241.22.1 mLProton Scavenger
Ethanol (Absolute)--30 mLSolvent
Ethyl Acetate/Hexanes ---Purification

3.2 Step-by-Step Procedure

Step 1: Preparation of Electrophile Solution

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in Ethanol (20 mL).

  • Cool the solution to 0 °C using an ice/water bath.

    • Expert Insight: Cooling is critical. While C4 is naturally more reactive, the steric bulk of the 2-substituted piperidine can slow C4 attack, making the energy gap between C4 and C2 attack smaller. Low temperature maximizes the selectivity for the kinetic product (C4).

Step 2: Nucleophile Addition 3. In a separate vial, dissolve piperidin-2-ylmethanol (1.21 g, 10.5 mmol) and DIPEA (2.1 mL, 12 mmol) in Ethanol (10 mL). 4. Add the nucleophile solution dropwise to the stirred electrophile solution at 0 °C over a period of 15 minutes .

  • Mechanism:[4][5][6][7] Slow addition prevents localized high concentrations of amine, reducing the risk of bis-substitution (displacing both chlorines).

Step 3: Reaction Maintenance 5. Allow the reaction to stir at 0 °C for 1 hour. 6. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) . Stir for an additional 2–4 hours. 7. Monitoring (TLC/LCMS): Check consumption of 2,4-dichloropyrimidine.

  • TLC System: 50% Ethyl Acetate in Hexanes.
  • Rf Values (Approx): Bis-Cl (0.8) > Target (0.3–0.4) > Amine (0.1).
  • Target Mass: [M+H]+ = 228.1.

Step 4: Workup 8. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the ethanol. 9. Redissolve the residue in Ethyl Acetate (50 mL) . 10. Wash the organic phase with Water (2 x 20 mL) and Brine (20 mL) to remove DIPEA salts. 11. Dry the organic layer over anhydrous


 , filter, and concentrate to yield the crude oil.[5]

Step 5: Purification 12. Purify via flash column chromatography on silica gel.

  • Gradient: 0%
    
    
    60% Ethyl Acetate in Hexanes.
  • The C2-regioisomer (minor) typically elutes before the C4-product (major) due to internal hydrogen bonding or polarity differences, though this can vary.
  • Collect fractions containing the major product. Evaporate to dryness to obtain a white to off-white solid.

Part 4: Process Analytical Technology (PAT) & QC

4.1 Expected Analytical Data

ParameterSpecificationDiagnostic Signal
1H NMR (CDCl3)Pyrimidine C4-SelectivityC6-H : Doublet ~8.0–8.1 ppm (

Hz). C5-H : Doublet ~6.3–6.5 ppm (

Hz). Note: If C2-substituted, these shifts differ significantly.
LC-MS Purity & IdentityPeak @ 228.1 m/z (

) and 230.1 m/z (

) in 3:1 ratio.
Regioisomer Contamination < 5%Check for minor doublets in aromatic region.

4.2 Regioselectivity Verification (NMR Logic) To confirm the piperidine is at C4 and Chlorine is at C2:

  • C4-Substitution (Target): The pyrimidine protons (H5 and H6) appear as two doublets with a coupling constant of ~5–7 Hz.

  • C2-Substitution (Unwanted): If the amine attacks C2, the remaining protons are H4 and H6. These are meta to each other in the ring system (though technically 4,6-positions), often showing a singlet or very weak coupling, and distinct chemical shifts.

  • Proton Shift: The H6 proton in the C4-substituted product is deshielded (downfield) due to the adjacent ring nitrogen.

Part 5: Troubleshooting & Optimization

5.1 Common Failure Modes

  • Issue: Significant formation of bis-substituted product (mass ~300+).

    • Cause: Reaction temperature too high or excess amine used.

    • Fix: Maintain strict 0 °C control; reduce amine equivalents to 0.95 eq; add amine more slowly.

  • Issue: Low conversion / Starting material remains.

    • Cause: Steric hindrance of the 2-hydroxymethyl group retarding the attack.

    • Fix: Switch solvent to THF and heat to 40 °C after the initial 0 °C period. Do not heat immediately.

  • Issue: Poor solubility of nucleophile.

    • Fix: Add a co-solvent like DMF (10% v/v) to the Ethanol.

References

  • Regioselectivity in Chloropyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:Journal of Organic Chemistry, 2015, 80(15), 7757–7763.[8]

    • URL:[Link]

    • Relevance: Establishes the baseline preference for C4 substitution in 2,4-dichloropyrimidines and methods to alter it.
  • General

    
     Protocols: 
    
    • Title: Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity.
    • Source:Heterocyclic Chemistry, 5th Ed.[9] (Joule & Mills).[9]

    • Relevance: Theoretical grounding for the electronic differentiation between C2 and C4 positions (LUMO coefficients).
  • Piperidine Coupling Precedents

    • Title: Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)
    • Source:Archiv der Pharmazie, 2012.
    • URL:[Link]

    • Relevance: Demonstrates standard conditions (DIPEA/EtOH) for coupling hindered secondary amines to heteroaryl chlorides.

Sources

Application

Application Note: Regioselective Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine

Part 1: Strategic Overview & Scientific Rationale Introduction The 2-chloropyrimidine scaffold functionalized with secondary amines (such as piperidine) represents a critical "privileged structure" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

Introduction

The 2-chloropyrimidine scaffold functionalized with secondary amines (such as piperidine) represents a critical "privileged structure" in medicinal chemistry. It serves as the core pharmacophore for numerous kinase inhibitors (e.g., CDK, JAK inhibitors) and GPCR ligands.

The primary synthetic challenge lies in regioselectivity . The starting material, 2,4-dichloropyrimidine, possesses two electrophilic sites. For drug development, retaining the chlorine atom at the C2 position is often essential, as it serves as a versatile "handle" for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or a second nucleophilic aromatic substitution (


) to create complex libraries.
Mechanistic Causality: The C4 vs. C2 Dichotomy

To achieve high yields of the target 4-(piperidin-1-yl)-2-chloropyrimidine , one must exploit the electronic differences between the C2 and C4 positions.

  • Electronic Factors: The C4 position is generally more electrophilic than C2. Nucleophilic attack at C4 leads to a para-quinoid Meisenheimer complex, where the negative charge is delocalized onto the N1 and N3 nitrogen atoms. Attack at C2 leads to an ortho-quinoid complex, which is less stabilized.

  • Steric Factors: The C4 position is sterically more accessible than C2, which is flanked by two ring nitrogens.

  • Kinetic Control: By maintaining low temperatures (0°C) and controlling stoichiometry, we favor the kinetically controlled product (C4-substitution) over the thermodynamic product or bis-substituted impurities.

Pathway Visualization

The following diagram illustrates the competing pathways and the mechanistic basis for the protocol's selectivity.

ReactionMechanism Start 2,4-Dichloropyrimidine TS_C4 C4-Intermediate (Para-Quinoid) More Stable Start->TS_C4 Kinetic Control (0°C, Non-polar solvent) TS_C2 C2-Intermediate (Ortho-Quinoid) Less Stable Start->TS_C2 Thermodynamic drift Piperidine Piperidine (1.0 eq) Piperidine->TS_C4 Piperidine->TS_C2 Prod_C4 Target: 4-(piperidin-1-yl)- 2-chloropyrimidine (Major Product) TS_C4->Prod_C4 -HCl Prod_C2 Impurity: 2-(piperidin-1-yl)- 4-chloropyrimidine (Minor Product) TS_C2->Prod_C2 -HCl Bis Bis-Product: 2,4-dipiperidinylpyrimidine (Over-reaction) Prod_C4->Bis Excess Amine / Heat

Figure 1: Mechanistic pathway showing the preference for C4 substitution (Green path) over C2 substitution (Red path) under kinetic control.

Part 2: Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 2,4-Dichloropyrimidine (98% purity).

  • Nucleophile: Piperidine (ReagentPlus®, 99%).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: Inorganic bases like

    
     can be used but often result in heterogeneous mixtures that are harder to stir at low temps.
    
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH). Recommendation: DCM is preferred for ease of workup and solubility at 0°C.

Step-by-Step Methodology

Safety Warning: 2,4-Dichloropyrimidine is a skin sensitizer and corrosive. Piperidine is toxic and flammable. Perform all operations in a fume hood.

Phase A: Reaction Setup (0:00 - 0:30)
  • Preparation: Charge a flame-dried 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Dissolution: Add 2,4-dichloropyrimidine (5.0 g, 33.5 mmol, 1.0 eq) and dissolve in anhydrous DCM (50 mL, 0.6 M concentration).

  • Thermal Control: Submerge the flask in an ice/water bath and cool to 0°C . Allow to equilibrate for 10 minutes. Critical: Failure to cool will increase the C2-isomer ratio.

Phase B: Nucleophile Addition (0:30 - 2:00)
  • Base Addition: Add DIPEA (6.4 mL, 36.8 mmol, 1.1 eq) to the cold solution.

  • Controlled Addition: Dissolve piperidine (2.85 g, 33.5 mmol, 1.0 eq) in DCM (10 mL). Add this solution dropwise via an addition funnel or syringe pump over 30-45 minutes .

    • Why? High local concentration of amine leads to bis-substitution. Slow addition ensures the electrophile (pyrimidine) is always in excess.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 1 hour.

Phase C: Workup & Isolation (2:00 - 4:00)
  • Quench: Pour the reaction mixture into water (50 mL).

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).

  • Wash: Wash combined organics with Brine (50 mL) to remove residual piperidine salts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude material is often >90% pure. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (0-20% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Step1 Dissolve 2,4-DCP in DCM Cool to 0°C Step2 Add DIPEA (1.1 eq) Step1->Step2 Step3 Dropwise Addition of Piperidine (1.0 eq) Step2->Step3 Step4 Stir 0°C -> RT (Monitor TLC) Step3->Step4 Decision Complete? Step4->Decision Decision->Step4 No (Wait) Workup Wash w/ Water & Brine Dry (Na2SO4) Decision->Workup Yes Isolate Concentrate & Crystallize Target: 4-subst isomer Workup->Isolate

Figure 2: Operational workflow for the synthesis of 4-(piperidin-1-yl)-2-chloropyrimidine.

Part 3: Quality Control & Troubleshooting

Data Analysis & Characterization

The regiochemistry must be validated. The 4-substituted product is distinct from the 2-substituted impurity by NMR.

Table 1: Key Characterization Data

FeatureTarget: 4-(piperidin-1-yl)-2-chloropyrimidineImpurity: 2-(piperidin-1-yl)-4-chloropyrimidine
1H NMR (Pyrimidine H5) Doublet, ~6.4 ppm (Shielded by amino group)Doublet, ~6.6 ppm
1H NMR (Pyrimidine H6) Doublet, ~8.0 ppmDoublet, ~8.2 ppm
TLC (Hex/EtOAc 4:1) Lower Rf (More polar due to exposed N1/N3)Higher Rf
Yield (Typical) 85 - 92%< 5%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-substitution (2,4-dipiperidinyl) Excess amine or high temperature.Strictly limit piperidine to 1.0 eq. Maintain 0°C during addition.
Low Conversion Old/Wet reagents.Ensure DIPEA and DCM are anhydrous. 2,4-DCP can hydrolyze over time; check purity.
Poor Regioselectivity (High C2 product) Solvent polarity or steric effects.Switch solvent to Ethanol (protic solvents can sometimes stabilize the C4 transition state via H-bonding).

Part 4: References

  • Regioselectivity in Pyrimidine Chemistry:

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

    • Source: WuXi AppTec, QM Magic Class, Chapter 29.

    • URL:[Link]

  • Standard Synthetic Protocols:

    • Title: 2-Chloropyrimidine (Organic Syntheses Procedure).[1][2]

    • Source: Organic Syntheses, Coll.[3][4] Vol. 4, p.336 (1963); Vol. 35, p.34 (1955).

    • URL:[Link]

  • Advanced Mechanistic Insight:

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

    • Source: Journal of Organic Chemistry (PubMed).[5]

    • URL:[Link]

  • Chemical Safety Data:

    • Title: 2,4-Dichloropyrimidine Compound Summary.

    • Source: PubChem.[6]

    • URL:[Link]

Sources

Method

reductive amination in the synthesis of piperidine derivatives

Application Note: Advanced Reductive Amination Strategies for Piperidine Pharmacophores Introduction: The Piperidine Imperative The piperidine ring is the single most frequently encountered nitrogen heterocycle in U.S. F...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Reductive Amination Strategies for Piperidine Pharmacophores

Introduction: The Piperidine Imperative

The piperidine ring is the single most frequently encountered nitrogen heterocycle in U.S. FDA-approved drugs. From antihistamines (Fexofenadine) to opioids (Fentanyl) and kinase inhibitors (Palbociclib), the piperidine scaffold acts as a critical "pharmacophore handle," modulating solubility, pKa, and ligand-target binding affinity.

While alkylation of amines with halides is a textbook approach, it is plagued by over-alkylation and chemoselectivity issues. Reductive Amination (RA) has emerged as the industry standard due to its superior atom economy, mild conditions, and ability to unite complex fragments late in a synthetic sequence.

This guide moves beyond basic textbook recipes, offering a field-proven, mechanistic approach to synthesizing piperidine derivatives. We focus on the "Why" and "How" of reagent selection, specifically targeting the challenges of steric hindrance and electronic deactivation common in drug discovery.

Mechanistic Insight: The Iminium Pivot

Success in reductive amination relies on a single kinetic discrimination: the rate of reduction of the iminium ion must be significantly faster than the rate of reduction of the starting carbonyl compound.

The Pathway
  • Condensation: The amine attacks the carbonyl to form a hemiaminal, which dehydrates to an imine (or iminium ion).

  • Activation: The imine is protonated (or Lewis acid-activated) to form the electrophilic iminium species.

  • Reduction: The hydride source attacks the iminium carbon.

Critical Failure Point: If the reducing agent is too aggressive (e.g., NaBH₄ in aprotic solvents), it will reduce the aldehyde/ketone to an alcohol before the imine forms. If the medium is too acidic, the amine is protonated and deactivated; too basic, and the imine hydrolysis equilibrium dominates.

ReductiveAminationMechanism Carbonyl Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Alcohol Alcohol (Byproduct) Carbonyl->Alcohol + Hydride (H⁻) (Competes if reducing agent too strong) Amine Amine (Piperidine precursor) Amine->Hemiaminal Imine Imine / Enamine Hemiaminal->Imine - H₂O (Dehydration) Iminium Iminium Ion (Activated) Imine->Iminium + H⁺ / Lewis Acid Product Piperidine Product Iminium->Product + Hydride (H⁻) FAST

Figure 1: The Mechanistic Pathway. Success depends on the "Iminium" node being the exclusive acceptor of hydride.

Strategic Reagent Selection

The choice of hydride source dictates the protocol's success.

ReagentReactivity ProfileBest Use CaseRisk Factor
NaBH(OAc)₃ (STAB) Mild. Reduces iminiums fast; aldehydes slow; ketones very slow.Gold Standard. One-pot reactions. Aldehydes + Amines.[1][2][3][4][5][6][7][8]Slow reaction with sterically hindered ketones.
NaCNBH₃ Weak. Only reduces protonated iminiums (pH 3-5).Acid-stable substrates.[1][4][7] "Hard" to form imines.Toxic (HCN gas). Requires pH monitoring.
NaBH₄ Strong. Reduces everything.Two-Step Protocol. Form imine first (MeOH/Reflux), then add NaBH₄.Alcohol byproduct if added too early.
Ti(OiPr)₄ + NaBH₄ Lewis Acid Activated. Sterically hindered amines or electron-deficient anilines.Water sensitivity.[2][9] Requires anhydrous workup.

Protocol 1: The "Abdel-Magid" Standard (Intermolecular)

This protocol utilizes Sodium Triacetoxyborohydride (STAB), the most robust reagent for piperidine synthesis in pharma settings. It avoids the toxicity of cyanoborohydride and the reactivity issues of borohydride.[8]

Target Application: N-alkylation of a piperidine core with a functionalized aldehyde.

Materials
  • Amine: 4-Boc-aminopiperidine (1.0 equiv)

  • Carbonyl: 3-Pyridinecarboxaldehyde (1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv - Only if using a ketone or basic amine)

Step-by-Step Methodology
  • Imine Formation (The "Head Start"):

    • In a dry flask under N₂, dissolve the amine (10 mmol) and aldehyde (11 mmol) in DCE (30 mL).

    • Expert Tip: If the amine is a salt (e.g., HCl salt), add Et₃N (1.0 equiv) to free-base it.

    • Stir at Room Temperature (RT) for 30 minutes. This allows the imine/hemiaminal equilibrium to establish before the reductant is introduced.

  • Reduction:

    • Add STAB (14 mmol) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.

    • Stir at RT under N₂.

  • Monitoring (Self-Validation):

    • TLC/LC-MS at 2 hours: Check for disappearance of the amine.

    • Decision Gate: If the reaction is stalled (<50% conversion), add Acetic Acid (1-2 equiv). This protonates the imine, accelerating reduction without reducing the aldehyde.

  • Workup (Crucial for Piperidines):

    • Quench with saturated aqueous NaHCO₃ (30 mL). Stir for 15 mins to decompose borate complexes.

    • Extract with DCM (3 x 30 mL).

    • Solubility Note: Piperidine derivatives are often polar. If the product remains in the aqueous layer, saturate the aqueous phase with NaCl (salting out) or use CHCl₃/iPrOH (3:1) for extraction.

  • Purification:

    • Dry organics over Na₂SO₄ and concentrate.

    • Purify via flash chromatography (DCM/MeOH/NH₄OH).

Protocol 2: Intramolecular Double Reductive Amination (DRA)

This method constructs the piperidine ring itself from a linear precursor (e.g., a 1,5-dicarbonyl or amino-ketone). This is common in the synthesis of iminosugars and complex alkaloids.

Target Application: Cyclization of a 5-amino-ketone to a 2-substituted piperidine.

Step-by-Step Methodology
  • Substrate Preparation:

    • Starting material: A linear amino-ketone (often generated in situ from a Cbz-protected amino-alkene or azide).

  • Catalytic Hydrogenation (The "One-Pot" Cyclization):

    • Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) or Pd/C (10 wt% loading).

    • Solvent: MeOH or EtOH (0.1 M concentration).

    • H₂ Source: Hydrogen balloon (1 atm) is usually sufficient; 50 psi for scale-up.

  • The Cascade:

    • Step A: Hydrogenolysis of the Cbz group releases the free primary amine.

    • Step B: Intramolecular attack of the amine on the ketone (5-exo-trig) forms the cyclic imine (Δ¹-piperideine).

    • Step C: The Pd catalyst reduces the C=N bond to the piperidine.

  • Stereochemical Control:

    • Insight: The hydride addition usually occurs from the less hindered face. Substituents at C2 and C6 will typically adopt a cis relationship to minimize 1,3-diaxial strain in the transition state.

DRACascade Precursor Linear Precursor (Cbz-Amine + Ketone) FreeAmine Free Amine (In Situ) Precursor->FreeAmine H₂ / Pd (Deprotection) CyclicImine Cyclic Imine (Δ¹-Piperideine) FreeAmine->CyclicImine Spontaneous Cyclization Piperidine Piperidine (Final Scaffold) CyclicImine->Piperidine H₂ / Pd (Reduction)

Figure 2: The Double Reductive Amination Cascade.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
No Reaction (Stalled) Imine not forming or not activated.1. Add AcOH (1-5 equiv) to catalyze imine formation. 2. Add molecular sieves (4Å) to remove water. 3. Switch to Ti(OiPr)₄ (1.5 equiv) to force imine formation.
Alcohol Byproduct Reducing agent attacking carbonyl directly.1. Ensure STAB is used, not NaBH₄. 2. Pre-form the imine for 1-2 hours before adding hydride. 3. Lower temperature to 0°C.
Dialkylation Primary amine reacts with two carbonyls.1. Use excess amine (5-10 equiv) if the amine is cheap. 2. Use a bulky protecting group. 3. Switch to Ti(OiPr)₄ protocol (steric bulk suppresses second attack).
Product Stuck in Aqueous Piperidine is too polar/basic.1. Salting out: Saturate aqueous layer with NaCl. 2. pH adjustment: Ensure pH > 12 before extraction. 3. Continuous extraction with CHCl₃.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][7][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][11] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[10] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][2] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Cipolla, L. , La Ferla, B., & Nicotra, F. (2000). Synthesis of Iminosugars via Reductive Amination.[12] Current Topics in Medicinal Chemistry. [Link] (Review of intramolecular methods).

Sources

Application

Application Note &amp; Protocols: A Framework for the Preclinical Evaluation of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol as a Potential Anticancer Agent

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial preclinical screening of the novel compound, (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial preclinical screening of the novel compound, (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol, for potential anticancer activity. While direct biological data for this specific molecule is not extensively published, its core structural motifs—a 2-chloropyrimidine ring and a piperidine moiety—are prevalent in numerous clinically approved and investigational oncologic drugs.[1][2][3] This guide outlines the scientific rationale for investigating this compound, presents a strategic workflow for its evaluation, and provides detailed, field-proven protocols for essential in vitro assays, including cytotoxicity and apoptosis assessment. The methodologies are designed to be robust, reproducible, and serve as a foundational screen to determine the compound's therapeutic potential.

Compound Profile & Scientific Rationale

Compound: (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol Molecular Structure:

Caption: High-level workflow for anticancer screening.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC50). The assay measures the metabolic activity of cells, which is an indicator of cell viability. [4]In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [5] Materials:

  • (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol (Test Compound)

  • DMSO (Vehicle)

  • Selected cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [4]* Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile microplates

  • Positive Control: Doxorubicin or Cisplatin

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a viable cell count (e.g., using Trypan Blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). [6] * Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment. [6]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium. A typical final concentration range for screening is 0.1, 1, 10, 50, and 100 µM.

    • Include three control groups in triplicate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells with medium only.

    • Carefully remove the seeding medium and add 100 µL of the medium containing the various compound concentrations to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [6] * Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form. [7]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. [4] * Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization. [5]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise. [5] Data Analysis & Interpretation:

Treatment GroupAbsorbance (570 nm)% Viability (Relative to Vehicle)
Untreated1.250100%
Vehicle (0.1% DMSO)1.245100%
Test Compound (1 µM)1.15092.4%
Test Compound (10 µM)0.63050.6%
Test Compound (100 µM)0.1108.8%
Positive Control0.0957.6%
(Table represents hypothetical data for illustrative purposes)
  • Calculation: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100.

  • IC50 Value: Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. A potent compound is typically characterized by a low micromolar or nanomolar IC50.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. [8]Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. [8]Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells. Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at concentrations around its determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include an untreated or vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. [9]Combine all cells from each well into a single tube.

    • Centrifuge the cell suspension at 1,000 rpm for 5 minutes. [9]Discard the supernatant.

    • Wash the cells twice with cold PBS, centrifuging after each wash. [9]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL. [9] * Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. * Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube. [10] * Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Use unstained, PI-only, and Annexin V-FITC-only stained cells to set up compensation and quadrants correctly.

Data Analysis & Interpretation:

G cluster_0 Flow Cytometry Output Quadrants Q1 Q1: Necrotic (Annexin V- / PI +) Q2 Q2: Late Apoptotic (Annexin V+ / PI +) Q3 Q3: Viable (Annexin V- / PI -) Q4 Q4: Early Apoptotic (Annexin V+ / PI -) X Annexin V-FITC Fluorescence → Y Propidium Iodide (PI) Fluorescence →

Caption: Quadrant analysis for Annexin V/PI assay.

  • Quadrant 3 (Lower-Left): Annexin V-negative and PI-negative cells are considered viable. * Quadrant 4 (Lower-Right): Annexin V-positive and PI-negative cells are in early apoptosis. * Quadrant 2 (Upper-Right): Annexin V-positive and PI-positive cells are in late apoptosis or post-apoptotic necrosis. * Quadrant 1 (Upper-Left): Annexin V-negative and PI-positive cells are typically considered necrotic.

A successful pro-apoptotic compound will show a dose-dependent increase in the percentage of cells in the early (Q4) and late (Q2) apoptotic quadrants compared to the vehicle control.

Concluding Remarks

The protocols detailed in this guide provide a robust, primary framework for assessing the anticancer potential of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol. Positive results from this initial screening phase—specifically, potent sub-micromolar cytotoxicity and a clear induction of apoptosis—would provide a strong rationale for advancing the compound to more complex secondary assays. These could include cell cycle analysis, kinase inhibition profiling, and ultimately, evaluation in preclinical in vivo models to determine its therapeutic efficacy and safety profile.

References

  • Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved February 14, 2026, from a product manual available through search.
  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 14, 2026, from [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved February 14, 2026, from [Link]

  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved February 14, 2026, from a product manual available through search.
  • AAT Bioquest. (n.d.). FITC Annexin V and PI Apoptosis Kit. Retrieved February 14, 2026, from a product manual available through search.
  • ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved February 14, 2026, from a product manual available through search.
  • ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [Link]

  • Ben-Gurion University Research Portal. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved February 14, 2026, from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved February 14, 2026, from a protocol sheet available through search.
  • BenchChem. (2025). Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. Retrieved February 14, 2026, from a sample document available through search.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved February 14, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 14, 2026, from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved February 14, 2026, from [Link]

  • PubMed. (2006). Cytotoxic assays for screening anticancer agents. Retrieved February 14, 2026, from [Link]

  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11030. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development. Retrieved February 14, 2026, from a sample document available through search.
  • Reddy, L. H., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 1335. [Link]

  • Sharma, P., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Inorganic and Nano-Metal Chemistry, 52(10), 1239-1256. [Link]

  • ResearchGate. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved February 14, 2026, from [Link]

  • Barbosa, M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24933-24943. [Link]

  • Hammarström, L. G., et al. (2020). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 63(10), 5336-5348. [Link]

  • Frotscher, M., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11), 1800185. [Link]

  • RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved February 14, 2026, from [Link]

  • Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4- ylamino)quinazolines as antitumor agents. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol

Introduction Welcome to the Technical Support Center. This guide addresses the scale-up synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol via the nucleophilic aromatic substitution ( ) of 2,4-dichloropyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the scale-up synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol via the nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine with piperidin-2-ylmethanol.[1]

While this reaction appears straightforward, scaling it beyond 100g introduces critical challenges in regioselectivity (C4 vs. C2 substitution) , exotherm control , and purification without chromatography . This guide prioritizes "Self-Validating Systems"—protocols designed to reveal failure modes early, preventing batch loss.[1]

Module 1: Reaction Optimization & Regioselectivity

The Core Challenge: C4 vs. C2 Selectivity

The 2,4-dichloropyrimidine ring has two electrophilic sites.[1][2][3] For secondary amines like piperidin-2-ylmethanol, substitution at the C4 position is kinetically favored due to the para-like resonance effect of the ring nitrogens.[1] However, the C2 isomer is a thermodynamic sink that increases with temperature and improper mixing.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the critical control points.

ReactionPathways Start 2,4-Dichloropyrimidine (Electrophile) TS_C4 Transition State C4 (Lower Energy Barrier) Start->TS_C4 Low Temp (<0°C) Polar Aprotic Solvent TS_C2 Transition State C2 (Higher Energy Barrier) Start->TS_C2 High Temp (>25°C) Local Hotspots Amine Piperidin-2-ylmethanol (Nucleophile) Amine->TS_C4 Amine->TS_C2 Prod_C4 Target Product (C4) (Kinetic Product) TS_C4->Prod_C4 Imp_C2 Impurity (C2) (Thermodynamic/Thermal) TS_C2->Imp_C2 Imp_Di Disubstituted Impurity (Over-reaction) Prod_C4->Imp_Di Excess Amine High Temp

Figure 1: Kinetic vs. Thermodynamic pathways in the


 of 2,4-dichloropyrimidine.
Troubleshooting Guide: Regioselectivity

Q: My HPLC shows the C2-isomer ratio increasing (e.g., from 2% to 8%) during scale-up. Why? A: This is a classic heat transfer issue. On a small scale, heat dissipates instantly. On a large scale, localized "hot spots" at the addition point drive the reaction over the higher activation energy barrier of the C2 position.

  • Corrective Action:

    • Dosing Strategy: Do NOT add the pyrimidine to the amine. Add the amine to the pyrimidine. This keeps the electrophile in excess, minimizing disubstitution, and allows you to control the exotherm.

    • Temperature: Maintain the reactor jacket at -10°C to 0°C. Ensure the internal temperature never exceeds 5°C during addition.

    • Dilution: Dilute the amine feed in the reaction solvent (1:1 v/v) to increase heat capacity and dispersion.

Q: I see a "Bis-adduct" impurity (disubstitution). How do I stop this? A: Disubstitution occurs when the product competes with the starting material for the remaining amine.

  • Corrective Action:

    • Stoichiometry: Ensure strict stoichiometry (1.05 eq of amine). Do not use large excesses.

    • Base Choice: Switch from inorganic bases (like

      
      ) to hindered organic bases like DIPEA (N,N-Diisopropylethylamine) . DIPEA prevents aggregation and ensures a homogeneous reaction, reducing local concentration spikes.
      

Module 2: Scale-Up Protocol (The Self-Validating System)

This protocol avoids chromatography by leveraging the solubility difference between the product and the hydrochloride salts.

Reagents & Parameters
ComponentRoleSpecificationCritical Parameter
2,4-Dichloropyrimidine Substrate>98% PurityLimiting Reagent
Piperidin-2-ylmethanol Nucleophile1.05 EquivalentsControl Addition Rate
DIPEA Base (Scavenger)1.2 EquivalentsAdd after amine addition
Isopropanol (IPA) Solvent10 VolumesWater content <0.1%
Step-by-Step Workflow
  • Reactor Setup: Charge 2,4-dichloropyrimidine and IPA (8 Vol) to the reactor. Cool to -5°C .[1]

  • Amine Addition (The Critical Step): Dissolve Piperidin-2-ylmethanol in IPA (2 Vol). Add this solution dropwise over 2 hours.

    • Checkpoint: Monitor internal temp. If

      
      , stop addition.
      
  • Base Addition: Once amine addition is complete, add DIPEA slowly.

    • Why later? Adding base after the amine minimizes base-catalyzed hydrolysis of the chloropyrimidine if any trace water is present.[1]

  • Reaction: Warm to 20°C and stir for 4 hours.

    • IPC (In-Process Control):[1] HPLC should show <1% Starting Material.

  • Quench: Add Water (10 Vol).

Module 3: Workup & Purification (No Chromatography)

Q: The reaction mixture is dark/black. Is the batch ruined? A: Not necessarily. Chloropyrimidines are prone to oxidation/polymerization which forms dark tars ("Pyrimidynes"). This is often superficial color.

  • Solution: Treat the crude solution with activated charcoal (5 wt%) before crystallization.

Q: How do I isolate the product without a column? A: Use an Acid/Base Swing Extraction followed by Crystallization.

Purification Protocol

WorkupProcess RxnMix Reaction Mixture (IPA/Water) Evap Concentrate to Residue (Remove IPA) RxnMix->Evap AcidExt Add DCM + 1N HCl (Acid Extraction) Evap->AcidExt PhaseSep1 Phase Separation AcidExt->PhaseSep1 OrgLayer1 Organic Layer (Discard Impurities/Tars) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 BaseNeut Adjust pH to 9-10 (with NaOH/Na2CO3) AqLayer1->BaseNeut Ext2 Extract into EtOAc BaseNeut->Ext2 Cryst Crystallization (Heptane/EtOAc) Ext2->Cryst Final Final Product (White Solid) Cryst->Final

Figure 2: Acid-Base Swing Extraction and Crystallization Workflow.[1]

Detailed Steps:

  • Concentration: Remove IPA under vacuum.

  • Acid Wash: Dissolve residue in DCM. Add 1N HCl. The product (basic amine) moves to the aqueous layer. Non-basic impurities (tars, unreacted chloropyrimidine) stay in DCM. Discard DCM.

  • Basification: Cool aqueous layer to 10°C. Adjust pH to ~10 using 2N NaOH.

  • Extraction: Extract product into Ethyl Acetate (EtOAc).

  • Crystallization: Concentrate EtOAc to ~3 volumes. Slowly add Heptane (antisolvent) until cloudy. Cool to 0°C. Filter the white solid.

Module 4: Impurity Profiling & Stability

Q: I see a new impurity at RRT 0.8 during storage. What is it? A: This is likely the Hydrolysis Product (2-hydroxypyrimidine derivative).[1]

  • Cause: The C2-chlorine is still reactive.[1] If the final product contains moisture or residual acid/base, it will hydrolyze over time.

  • Prevention: Dry the final cake thoroughly (<0.5% water). Store under nitrogen at <5°C.

Q: Can I use Ethanol instead of IPA? A: Yes, but be careful. Ethanol is a nucleophile. If the reaction temperature exceeds 40°C, you may see Ethoxy-substitution (S_NAr of ethoxide at C2/C4), creating an O-ethyl impurity.[1] IPA is sterically bulkier and less nucleophilic, making it safer.

References

  • Regioselectivity Mechanisms

    • Luo, Y., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry.
    • Key Insight: Establishes the kinetic preference for C4 substitution in nucleophilic arom
    • [1]

  • Scale-Up Methodology

    • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
    • Key Insight: Principles of dosing controlled exotherms and acid-base workups.[1]

    • [1]

  • Synthesis of Pyrimidine-Piperidine Scaffolds

    • Patent US20100022561A1.
    • Key Insight: Describes the specific synthesis of (1-(2-chloropyrimidin-4-yl)piperidin-2-yl)
    • [1]

  • Safety Data

    • PubChem CID 77508 (2,4-Dichloropyrimidine).[1]

    • Key Insight: Toxicology and handling data for chloropyrimidines.[4][5]

    • [1]

Sources

Optimization

Technical Support Center: Purity Assessment of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol

Welcome to the technical support center for the analytical assessment of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol. This guide is designed for researchers, analytical scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the accurate determination of purity for this critical pharmaceutical intermediate.

Introduction: The Imperative of Purity

(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification and control of impurities in drug substances and products.[1] This guide provides the analytical framework to meet and exceed these standards.

Compound Profile
PropertyValue
Molecular Formula C₁₀H₁₄ClN₃O
Molecular Weight 227.69 g/mol
Structure
Key Features - Basic piperidine nitrogen- UV-active chloropyrimidine ring- Primary alcohol functional group- Chiral center at C2 of the piperidine ring

The Workhorse Technique: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary and most robust technique for the purity assessment of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol due to its polarity and UV-active chromophore.[3][4]

Workflow for HPLC Purity Method Development
Caption: HPLC method development and validation workflow.
Recommended HPLC Protocol

This method is a robust starting point for purity and impurity determination.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the piperidine nitrogen, improving peak shape and reducing tailing.
Mobile Phase B AcetonitrileCommon organic solvent providing good elution strength.[4]
Gradient 5% B to 95% B over 20 minA gradient is essential to elute both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Detector UV/DAD at 245 nmThe chloropyrimidine ring exhibits strong absorbance near this wavelength. A DAD allows for peak purity analysis.
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
HPLC Troubleshooting Guide (Q&A)

Question: My main analyte peak is tailing (asymmetry factor > 1.5). What is the cause and how do I fix it? Answer: Peak tailing for a basic compound like this is most often caused by secondary interactions between the protonated amine group and residual acidic silanols on the silica backbone of the HPLC column.

  • Immediate Solution: Ensure your mobile phase pH is low enough (pH 2.5-3.5) to fully protonate the piperidine nitrogen. Using a buffer (e.g., 20 mM potassium phosphate) instead of just formic acid can provide better pH control.

  • Long-Term Solution: Switch to a column with end-capping or a hybrid particle technology (e.g., BEH) designed to minimize silanol interactions.

  • Causality: At mid-range pH, the analyte exists in both protonated and neutral forms, and the protonated form can interact strongly with deprotonated silanols (Si-O⁻), leading to a "smearing" effect as the molecules elute at different rates. A low pH suppresses silanol ionization and ensures the analyte is in a single, protonated state.

Question: I am seeing a new, small peak in my chromatogram after the sample has been sitting on the autosampler for 24 hours. What could it be? Answer: This is likely an on-instrument degradation product. Given the structure, two possibilities are high:

  • Oxidation: The primary alcohol could be oxidized to an aldehyde or carboxylic acid. This is less common without an external catalyst but possible over time.

  • Hydrolysis/Substitution: The chlorine on the pyrimidine ring is susceptible to nucleophilic substitution by water from the mobile phase, especially if the mobile phase contains other nucleophiles or the temperature is elevated. This would result in a more polar compound that elutes earlier.

  • Troubleshooting Steps:

    • LC-MS Analysis: The most direct way to identify the impurity is to analyze the sample by LC-MS to get the molecular weight of the new peak.[3] An increase of 16 Da suggests oxidation, while a replacement of Cl (35.5 Da) with OH (17 Da) would result in a mass decrease of ~18.5 Da.

    • Temperature Control: Set the autosampler temperature to a lower value (e.g., 4-10 °C) to slow down degradation.

    • Forced Degradation: Intentionally stress the sample (e.g., with mild acid, base, or an oxidizing agent like H₂O₂) and see if the peak increases. This helps confirm its identity as a degradant.[5]

Question: My retention times are shifting between injections. Why? Answer: Retention time instability is typically due to issues with the mobile phase or the HPLC pump.

  • Check Mobile Phase: Ensure your mobile phase is well-mixed and degassed. Inadequate degassing can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.

  • Pump Performance: The pump may not be delivering a consistent mobile phase composition. Perform a pump pressure test and check the piston seals for wear.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A 10-15 column volume equilibration is recommended.

Orthogonal & Confirmatory Techniques

Relying solely on HPLC is not sufficient for comprehensive purity assessment. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a complete picture.[6]

A. Gas Chromatography (GC)

Applicability: Direct GC analysis is challenging for this molecule due to its high molecular weight and probable low volatility. It would likely decompose in the hot injection port.[7] However, GC can be an excellent method for detecting volatile impurities, such as residual solvents from the synthesis (e.g., Toluene, Methanol, Dichloromethane).[1][8]

Troubleshooting Q&A:

Question: Can I analyze the main compound by GC? Answer: It is not recommended without derivatization. To make it volatile, you could derivatize the primary alcohol group (e.g., via silylation with BSTFA), but this adds complexity and potential for side reactions. For purity assessment of the main compound, HPLC is superior. For analysis of residual solvents, a headspace GC-FID method is the standard approach.[9]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Applicability: NMR is a powerful tool for structure confirmation and for identifying and quantifying impurities without the need for a reference standard for each impurity (qNMR).[6][10][11] It provides unambiguous structural information.

Troubleshooting Q&A:

Question: I see several small peaks in my ¹H NMR spectrum that I can't assign to the main structure. How do I identify them? Answer: These could be process-related impurities, residual solvents, or water.

  • Check for Solvents: Compare the chemical shifts of the unknown peaks to common NMR solvents (e.g., DMSO-d₆ at ~2.50 ppm, water at ~3.33 ppm).

  • Perform 2D NMR: A COSY spectrum will show which protons are coupled to each other, helping to piece together fragments of impurity structures. An HSQC spectrum will link protons to their directly attached carbons, and an HMBC spectrum will show long-range H-C correlations, which is invaluable for building the carbon skeleton of an unknown.[11][12]

  • Spiking Study: If you have a suspected impurity standard, add a small amount to the NMR tube and re-acquire the spectrum. If one of the unknown peaks increases in intensity, you have confirmed its identity.

C. Mass Spectrometry (MS)

Applicability: MS is primarily used for identification. When coupled with HPLC (LC-MS), it is the most powerful tool for identifying unknown peaks seen in the chromatogram by providing precise mass information.[13]

Troubleshooting Q&A:

Question: My compound is not ionizing well in ESI-MS. What can I do? Answer: Electrospray Ionization (ESI) efficiency is highly dependent on the analyte's ability to form ions in solution.

  • Switch Polarity: This compound has a basic nitrogen, so it should ionize well in positive ion mode ([M+H]⁺). Ensure you are operating in positive mode.

  • Optimize Mobile Phase: The presence of an acid (like formic acid or acetic acid) in the mobile phase is crucial for promoting protonation and enhancing the signal in positive mode. Avoid non-volatile buffers like phosphate, which can suppress the signal and contaminate the MS source. Use volatile modifiers like ammonium formate or ammonium acetate if pH control is needed.[13]

D. Thermal Analysis (TGA/DSC)

Applicability: Thermal methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability, identify solvates (hydrates), and determine melting point purity.[14][15]

Troubleshooting Q&A:

Question: My TGA shows a mass loss at a low temperature (~50-100 °C) before the main decomposition. What does this mean? Answer: This indicates the presence of volatile substances, most commonly residual solvent or water.[14][15] The percentage of mass lost corresponds to the amount of volatile impurity in the sample. This result should be correlated with GC analysis for residual solvents to confirm the identity of the lost component.

Potential Impurities & Degradation Pathways

A robust analytical method must be "stability-indicating," meaning it can separate the main analyte from its potential process-related impurities and degradation products.[16]

Degradation Parent (1-(2-Chloropyrimidin-4-yl) piperidin-2-yl)methanol Deg1 Hydrolysis Product (-Cl -> -OH on pyrimidine) Parent->Deg1 H₂O / Base Deg2 Oxidation Product (-CH2OH -> -CHO or -COOH) Parent->Deg2 [O] Deg3 Photodegradation Product (e.g., De-chlorination) Parent->Deg3 hν (UV light) Imp1 Starting Material (e.g., 2,4-dichloropyrimidine) Imp1->Parent Synthesis Imp2 Piperidin-2-yl-methanol Imp2->Parent Synthesis

Caption: Potential impurities and degradation pathways.
FAQs on Impurities

Question: What is the most likely degradation product under ambient storage conditions? Answer: Hydrolysis of the C-Cl bond on the pyrimidine ring is a common degradation pathway for chloropyrimidine derivatives, especially in the presence of moisture.[5][17] This would form (1-(2-hydroxypyrimidin-4-yl)piperidin-2-yl)methanol. This impurity is more polar and would likely elute earlier than the parent compound in RP-HPLC.

Question: How do I perform a forced degradation study? Answer: A forced degradation (or stress testing) study involves subjecting the compound to harsh conditions to intentionally produce degradants. This is critical for developing a stability-indicating method.[5][16]

  • Acidic/Basic Hydrolysis: Treat with 0.1N HCl and 0.1N NaOH at room temperature and elevated temperature (e.g., 60 °C).

  • Oxidation: Treat with 3% H₂O₂.

  • Thermal: Expose the solid sample to dry heat (e.g., 105 °C).

  • Photolytic: Expose a solution of the sample to UV light (e.g., 254 nm) and white light.

Analyze all stressed samples by your developed HPLC method to ensure all degradation peaks are well-resolved from the main peak.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2015). Computer-assisted structure elucidation of natural products. Trends in Analytical Chemistry. [Link]

  • SpectraBase. (n.d.). (S)-4-Chlorophenyl(pyridin-2-yl)methanol. Wiley. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. NETZSCH. [Link]

  • Dhangar, K. R., et al. (2017). A comprehensive review on analytical method development and validation for impurity profiling of drugs. Journal of the Chilean Chemical Society. [Link]

  • World Health Organization. (2015). Validation of Analytical Methods. WHO Training Workshop. [Link]

  • Dong, M. W. (2026). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry. [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • PubChem. (2026). 1-(2-Pyrimidinyl)-4-piperidinemethanol. National Center for Biotechnology Information. [Link]

  • Wille, S. M. R., et al. (2021). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Google Patents. (2015).
  • Wawrzyniak, R., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules.
  • Zhang, H., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. [Link]

  • Maciej, K., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Patel, K., et al. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • Smith, C. A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic Letters.
  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. [Link]

  • Lombardo, L. J., et al. (2004). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Logoyda, L., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Wang, S., et al. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Environmental Science & Technology.
  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Vione, D., et al. (2011). A comparative study of the activity of TiO2 Wackherr and Degussa P25 in the photocatalytic degradation of picloram.
  • Wammer, K. H., et al. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters.
  • Bentham Science. (2017). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Current Organic Chemistry.

Sources

Reference Data & Comparative Studies

Comparative

comparing the bioactivity of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol with known drugs

A Comparative Guide to the Bioactivity of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol A Senior Application Scientist's Prospective Analysis for Drug Discovery Professionals In the landscape of drug discovery, the...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Bioactivity of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol

A Senior Application Scientist's Prospective Analysis for Drug Discovery Professionals

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide provides a prospective framework for evaluating the bioactivity of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol , a compound of interest due to its structural motifs—a chloropyrimidine core and a piperidine moiety—which are prevalent in a variety of clinically significant kinase inhibitors.[1] Lacking extensive public data, this document serves as an in-depth, experience-driven guide on how to design and execute a comparative bioactivity study against established drugs, ensuring scientific rigor and yielding actionable insights for researchers and drug development professionals.

Rationale for Comparison: Structural Analogs and Target Hypotheses

The chemical structure of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol suggests a plausible role as a kinase inhibitor. The 2-chloropyrimidine group is a known reactive moiety that can act as a covalent inhibitor by reacting with cysteine residues in the ATP-binding pocket of certain kinases.[2] The piperidine scaffold is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties.[1]

Given these structural features, a logical starting point for a comparative analysis is to benchmark our compound of interest (COI) against well-characterized kinase inhibitors, particularly those targeting pathways frequently dysregulated in oncology. For this guide, we have selected two prominent tyrosine kinase inhibitors (TKIs) as comparators:

  • Imatinib (Gleevec®): A first-generation TKI that targets the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[3][4][5] It binds to the ATP-binding site of the kinase, preventing phosphorylation of its substrate.[5][6]

  • Dasatinib (Sprycel®): A second-generation TKI that inhibits multiple kinases, including BCR-ABL and the SRC family of kinases.[7][8][9] Dasatinib is notably more potent than Imatinib in inhibiting BCR-ABL and can overcome some forms of Imatinib resistance.[7] It binds to both the active and inactive conformations of the ABL kinase domain.[7][9]

The comparison with these drugs will allow us to contextualize the potency and selectivity of our COI within the established landscape of kinase inhibition.

Experimental Workflow for Bioactivity Profiling

A multi-tiered approach is essential to comprehensively evaluate the bioactivity of a novel compound. The proposed workflow is designed to first identify potential kinase targets and then to assess the compound's cellular efficacy.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Activity A Compound of Interest (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol) B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Test at 10 µM C Identify Primary Kinase Hits (>90% inhibition at 10 µM) B->C D IC50 Determination for Top Kinase Hits C->D Dose-response assay E Compare with Imatinib & Dasatinib D->E F Cell Viability/Proliferation Assays (e.g., K-562, Ba/F3 cell lines) E->F Select relevant cell lines G EC50 Determination F->G H Compare with Imatinib & Dasatinib G->H G cluster_0 Upstream cluster_1 Inhibitors cluster_2 Downstream Pathways cluster_3 Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT COI COI COI->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Inhibition of the BCR-ABL signaling pathway by TKIs.

Concluding Remarks for the Drug Development Professional

This guide has outlined a robust, scientifically-grounded framework for the initial bioactivity assessment of a novel compound, (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol. By employing a systematic approach of broad kinase screening, followed by focused IC50 and cellular EC50 determinations against relevant benchmarks like Imatinib and Dasatinib, researchers can efficiently position their compound within the existing therapeutic landscape.

The hypothetical data presented herein suggests that our COI could be a promising dual BCR-ABL and SRC inhibitor. Such a profile warrants further investigation into its potential to overcome Imatinib resistance and its efficacy in other SRC-dependent malignancies. The detailed protocols and logical workflows provided in this guide are intended to serve as a valuable resource for scientists embarking on the early stages of drug discovery, ensuring that experimental design is both comprehensive and translatable to clinical potential.

References

  • Imatinib - Wikipedia. Wikipedia.

  • Dasatinib: Mechanism of action and Safety - ChemicalBook. ChemicalBook.

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.

  • What is the mechanism of Dasatinib? - Patsnap Synapse. Patsnap.

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation. Promega Corporation.

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. National Center for Biotechnology Information.

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 - Promega Corporation. Promega Corporation.

  • Mode of action of imatinib. The phosphorylation of a substrate is shown... - ResearchGate. ResearchGate.

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. Dr.Oracle.

  • Imatinib: MedlinePlus Drug Information. MedlinePlus.

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall.

  • Dasatinib: MedlinePlus Drug Information. MedlinePlus.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corporation. Promega Corporation.

  • CellTiter-Glo® 2.0 Assay Technical Manual TM403 - Promega Corporation. Promega Corporation.

  • MTT assay protocol | Abcam. Abcam.

  • In vitro NLK Kinase Assay - PMC - NIH. National Center for Biotechnology Information.

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies.

  • MTT Cell Proliferation Assay - ATCC. ATCC.

  • Protocol for Cell Viability Assays - BroadPharm. BroadPharm.

  • In vitro kinase assay - Bio-protocol. Bio-protocol.

  • In vitro kinase assay | Protocols.io. Protocols.io.

  • An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols - Benchchem. BenchChem.

  • In Vitro Kinase Assays - Revvity. Revvity.

  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation. Promega Corporation.

  • Structure activity relationship of piperidine derivatives - ResearchGate. ResearchGate.

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. ResearchGate.

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed. National Center for Biotechnology Information.

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. National Center for Biotechnology Information.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. National Center for Biotechnology Information.

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. | Semantic Scholar. Semantic Scholar.

  • Unveiling the Therapeutic Potential of 6-Chloropyrido[2,3-d]pyrimidine: A Technical Guide to Core Targets - Benchchem. BenchChem.

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - MDPI. MDPI.

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Royal Society of Chemistry.

  • Bioactive phytoconstituents as potent inhibitors of casein kinase-2: dual implications in cancer and COVID-19 therapeutics - PMC. National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
Reactant of Route 2
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.